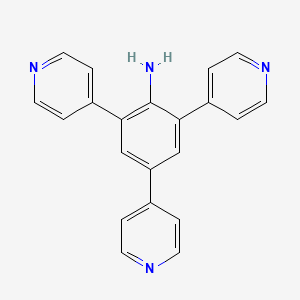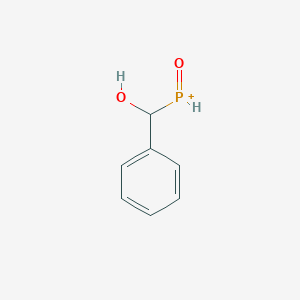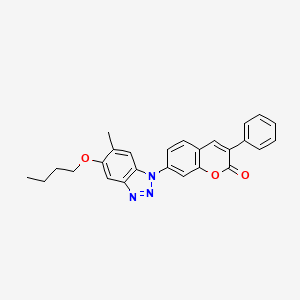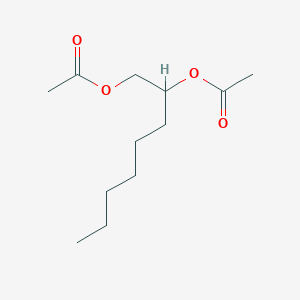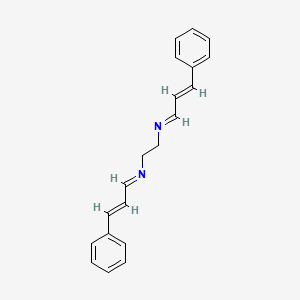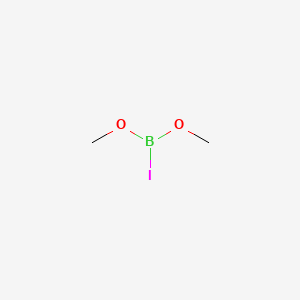
Iodo-bis(methoxy)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo-bis(methoxy)borane is an organoboron compound with the chemical formula C2H6BIO2 It is characterized by the presence of iodine and methoxy groups attached to a boron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of iodo-bis(methoxy)borane typically involves the reaction of boron trihalides with methanol in the presence of iodine. One common method is the reaction of boron triiodide with methanol under controlled conditions to yield this compound. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Iodo-bis(methoxy)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert this compound to borane derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids and borate esters.
Reduction: Borane derivatives.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Iodo-bis(methoxy)borane has several applications in scientific research, including:
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Wirkmechanismus
The mechanism of action of iodo-bis(methoxy)borane involves its ability to act as a Lewis acid, facilitating various chemical transformations. The boron atom, being electron-deficient, can coordinate with electron-rich species, enabling reactions such as transmetalation in Suzuki-Miyaura coupling . The iodine and methoxy groups influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Boronic Acids: Compounds like phenylboronic acid share similar reactivity but differ in their functional groups.
Borane Derivatives: Compounds such as triethylborane exhibit similar Lewis acidity but have different substituents.
Hypervalent Iodine Compounds: These compounds, like iodobenzene diacetate, share the presence of iodine but differ in their overall structure and reactivity.
Uniqueness: Iodo-bis(methoxy)borane is unique due to its combination of iodine and methoxy groups, which impart distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other boron compounds may not be as effective.
Eigenschaften
CAS-Nummer |
29878-02-2 |
|---|---|
Molekularformel |
C2H6BIO2 |
Molekulargewicht |
199.79 g/mol |
IUPAC-Name |
iodo(dimethoxy)borane |
InChI |
InChI=1S/C2H6BIO2/c1-5-3(4)6-2/h1-2H3 |
InChI-Schlüssel |
MHTKHOPYUHMMOP-UHFFFAOYSA-N |
Kanonische SMILES |
B(OC)(OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
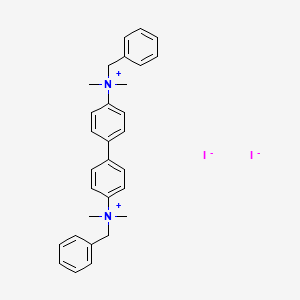

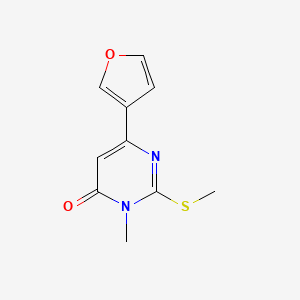
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
